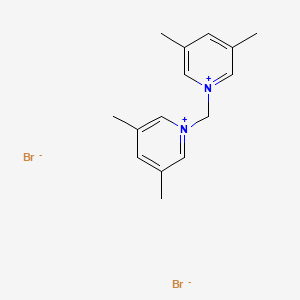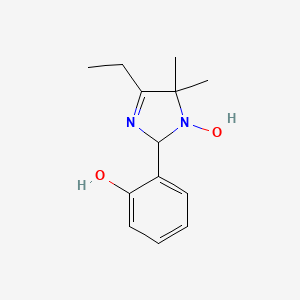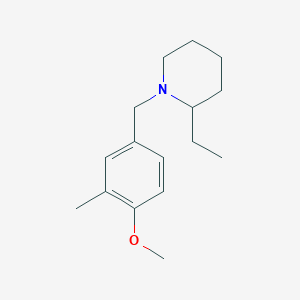![molecular formula C18H17BrN2O2 B4968058 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)
3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone, also known as BRD-7880, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.
作用机制
The mechanism of action of 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in disease processes. It has been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways that are dysregulated in cancer and other diseases. The compound may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, it has been shown to improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone is its specificity for certain enzymes or proteins, which can make it a useful tool for studying disease processes. However, the compound may have off-target effects, which can complicate interpretation of experimental results. In addition, the compound's potency and efficacy may vary depending on the disease model or experimental conditions used.
未来方向
There are several potential future directions for research on 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors based on the structure of 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone. Another area of research is the identification of specific disease indications where 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone may be effective. Finally, further studies are needed to elucidate the compound's mechanism of action and potential off-target effects.
合成方法
The synthesis of 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone involves several steps, including the preparation of 2-bromo-4-methylphenol, 3-bromopropylamine hydrobromide, and 4(3H)-quinazolinone. These compounds are then combined in a reaction vessel and subjected to various chemical reactions to form the final product. The synthesis method for 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone has been optimized to improve yield and purity.
科学研究应用
3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in preclinical models and has shown promising results in inhibiting tumor growth, reducing inflammation, and improving cognitive function.
属性
IUPAC Name |
3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-13-7-8-17(15(19)11-13)23-10-4-9-21-12-20-16-6-3-2-5-14(16)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZLYSFMCJDVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7015941 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)


![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)
![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)



![1-(4-chloro-2-methylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4968068.png)
![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)